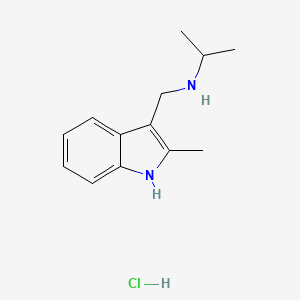

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride . Breaking down the nomenclature:

- 1H-indol-3-yl : Indole is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrrole ring. The "1H" designation indicates the position of the hydrogen atom on the nitrogen in the pyrrole ring.

- 2-methyl : A methyl group is attached to the second carbon of the indole ring.

- N-[(...methyl)propan-2-amine : A propan-2-amine (isopropylamine) group is bonded via its nitrogen atom to the methylene (–CH2–) bridge at the third position of the indole core.

- Hydrochloride : The compound exists as a salt, where the amine group is protonated and paired with a chloride counterion.

The molecular formula is C₁₃H₁₉ClN₂ , corresponding to a molecular weight of 238.75 g/mol . The formula reflects:

- A 13-carbon framework (indole + methyl + isopropylamine).

- Chlorine from the hydrochloride salt.

- Two nitrogen atoms (one from indole, one from the amine).

A comparative analysis of molecular descriptors reveals key features:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂ | |

| Molecular Weight | 238.75 g/mol | |

| SMILES | CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl | |

| InChIKey | QQNPRZMPONRPPH-UHFFFAOYSA-N |

The SMILES notation highlights the connectivity: the methyl-substituted indole core (CC1=C(C2=CC=CC=C2N1)) linked via a methylene bridge (CN) to the isopropylamine group (C(C)C), with a chloride ion (.Cl) completing the salt.

Crystallographic and Stereochemical Features

While crystallographic data specific to N-((2-methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride remains unpublished, structural insights can be inferred from related indole derivatives. For instance:

- Indole-based compounds often exhibit planar aromatic systems with substituents influencing packing patterns. The methyl group at position 2 and the isopropylamine moiety at position 3 likely introduce steric bulk, affecting crystal lattice stability.

- The hydrochloride salt formation typically enhances solubility by introducing ionic interactions. The chloride ion may participate in hydrogen bonding with the protonated amine, as observed in analogous structures like isopropylamine hydrochloride (C₃H₁₀ClN).

- Stereochemical considerations: The absence of chiral centers in the parent molecule simplifies stereoisomerism. However, rotational flexibility around the methylene bridge (C–N bond) could lead to conformational diversity in solution.

Notably, the InChIKey (QQNPRZMPONRPPH-UHFFFAOYSA-N) serves as a unique identifier for its 3D structure in databases, enabling virtual screening and computational modeling.

Comparative Structural Analysis with Related Indole Derivatives

A. 1-(1H-Indol-3-yl)propan-2-amine Hydrochloride

This analog lacks the methyl group at position 2 of the indole ring. The molecular formula (C₁₁H₁₅ClN₂) and reduced steric bulk may enhance solubility but decrease metabolic stability compared to the 2-methyl derivative.

B. N-[2-(1H-Indol-3-yl)ethyl]-2-methylpropan-2-amine

Here, an ethyl (–CH₂CH₂–) bridge replaces the methylene (–CH₂–) linker. The extended chain increases hydrophobicity (logP = 2.18), potentially altering membrane permeability.

C. 2-(2-Methyl-1H-indol-3-yl)ethanamine Hydrochloride

This compound features an ethylamine side chain directly attached to the indole core. The shorter linker reduces conformational flexibility, which could limit binding interactions in biological systems.

Structural Trends:

- Substitution at Position 2 : Methyl groups at position 2 (as in the target compound) improve steric shielding of the indole nitrogen, potentially reducing oxidative degradation.

- Side Chain Length : Shorter linkers (e.g., methylene vs. ethylene) restrict rotational freedom, impacting molecular recognition.

- Salt Forms : Hydrochloride salts generally exhibit higher crystallinity and melting points compared to free bases, as seen in isopropylamine hydrochloride (melting point = 160°C).

Properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNPRZMPONRPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Mode of Action

This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis.

Biochemical Analysis

Biochemical Properties

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with tubulin, a protein that is crucial for cell division. This binding inhibits tubulin polymerization, thereby affecting the mitotic process. Additionally, the compound interacts with various receptors in the cell membrane, influencing signal transduction pathways.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules. This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of various enzymes, either inhibiting or activating them, which in turn affects cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For instance, in animal studies, higher doses of the compound have been associated with increased inhibition of tumor growth. At very high doses, toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, may be observed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also affect metabolic flux, altering the levels of various metabolites within the cell. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound may localize to specific organelles or compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm where it interacts with tubulin, or to the nucleus where it can influence gene expression. The precise localization can affect the compound’s efficacy and the nature of its biological effects.

Biological Activity

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride, also known as NMPA HCl, is a derivative of indole characterized by its unique structure, which includes an indole moiety and an amine group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₃H₁₉ClN₂

- Molecular Weight : 218.30 g/mol

- CAS Number : 1332529-32-4

The compound exists as a hydrochloride salt, enhancing its solubility and stability, which is crucial for biological studies and applications.

Pharmacological Potential

Research indicates that compounds related to NMPA HCl exhibit significant biological activities, particularly in the following areas:

-

Neuropharmacology :

- Indole derivatives are often studied for their interactions with serotonin receptors, suggesting a potential role in treating mood disorders and anxiety.

- The compound may influence neurotransmitter systems, particularly those involving serotonin, which is critical in various neurological functions.

-

Antimicrobial Activity :

- Similar indole derivatives have demonstrated antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- For example, compounds with structural similarities have shown low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects.

-

Anti-inflammatory Effects :

- Indole derivatives are frequently investigated for their anti-inflammatory properties. Studies suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.

- Anticancer Properties :

Interaction Studies

Interaction studies focusing on NMPA HCl's binding affinity to various receptors are crucial for understanding its therapeutic effects. Preliminary data suggest that it may interact with serotonin receptors and other neurotransmitter systems, which could elucidate its mechanisms of action within biological systems.

Table 1: Summary of Biological Activities of Indole Derivatives

Notable Research Findings

- Molecular Docking Studies :

- In Vitro Assays :

Scientific Research Applications

Structural Characteristics

NMPA HCl has a molecular formula of C13H18N2 and a molecular weight of approximately 202.3 g/mol. The compound features a bicyclic indole system, an amine group, and is presented in its hydrochloride salt form, which enhances its solubility in biological systems. The structural characteristics are crucial for its interaction with biological targets and subsequent pharmacological effects.

Research indicates that NMPA HCl exhibits significant pharmacological properties, particularly in the following areas:

1. Neuroprotective Effects

- Indole derivatives have been shown to influence serotonin pathways, which may contribute to neuroprotective effects. This is particularly relevant in conditions such as depression and anxiety disorders.

2. Anti-inflammatory Properties

- Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that NMPA HCl could be a candidate for developing anti-inflammatory drugs.

3. Analgesic Effects

- Some studies indicate that NMPA HCl may exhibit analgesic properties by modulating pain pathways, providing potential therapeutic benefits for pain management.

Case Studies and Research Findings

Several studies have explored the applications of NMPA HCl and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study on Serotonin Receptor Interaction | Investigated binding affinities | Enhanced receptor interaction leads to potential therapeutic applications in mood disorders |

| Anti-inflammatory Activity Assessment | Evaluated cytokine inhibition | Demonstrated significant inhibition of pro-inflammatory cytokines |

| Analgesic Property Evaluation | Assessed pain modulation | Indicated potential for effective pain relief mechanisms |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Pharmacological and Functional Insights

- Methoxy-Substituted Analog (CAS 2426-63-3) : The 5-methoxy group is a hallmark of classical psychedelics (e.g., psilocin), suggesting enhanced 5-HT2A receptor affinity .

- Simpler Analog ([(2-Methylindol-3-yl)methyl]amine hydrochloride) : The absence of the isopropyl group likely reduces steric bulk, possibly increasing binding accessibility but shortening metabolic half-life .

Key Research Findings and Challenges

- Receptor Specificity : Substitutions on the indole core (e.g., methoxy, chloro) significantly alter receptor affinity profiles. For instance, methoxy groups favor 5-HT2A binding, while chloro groups may enhance off-target interactions .

- Metabolic Stability : Bulkier substituents (e.g., isopropyl in the target compound) may reduce enzymatic degradation compared to simpler analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride with high purity?

Methodological Answer: The synthesis typically involves reductive amination. React 2-methyl-1H-indole-3-carbaldehyde with propan-2-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under inert conditions. After isolating the free base, treat with hydrochloric acid to form the hydrochloride salt. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient) ensures high purity. Monitor reaction progress by TLC and confirm final structure via NMR and HRMS .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions (e.g., indole methyl group, amine linkage).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals (e.g., by slow evaporation in methanol) and solve the structure using SHELXS/SHELXL. Refinement and validation tools like WinGX/ORTEP ensure accuracy in bond lengths and angles .

Q. How can researchers assess the purity of this compound for pharmacological studies?

Methodological Answer:

- HPLC/LC-MS: Employ a C18 column with a gradient mobile phase (e.g., water/acetonitrile + 0.1% formic acid). Compare retention times against certified reference standards (e.g., impurity standards in pharmaceutical catalogs).

- Spiking Experiments: Add known impurities (e.g., des-methyl analogs) to assess resolution.

- Elemental Analysis: Validate stoichiometry (C, H, N, Cl) to confirm salt formation .

Advanced Research Questions

Q. How can contradictory data in reported pharmacological activities be resolved?

Methodological Answer:

- Enantiomeric Purity Check: Use chiral HPLC (e.g., Chiralpak AD-H column) to rule out confounding effects from stereoisomers.

- Assay Standardization: Replicate studies under controlled conditions (e.g., buffer pH, temperature, cell line passage number).

- Meta-Analysis: Apply statistical tools (e.g., ANOVA, regression) to identify variables (e.g., solvent, dose range) contributing to discrepancies .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Catalyst Screening: Test palladium-based catalysts for coupling steps or enzyme-mediated reactions for stereoselectivity.

- Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature.

- Workflow Automation: Employ flow chemistry for precise control of stoichiometry and residence time .

Q. How do crystal packing interactions influence the compound’s stability?

Methodological Answer:

- Crystallographic Analysis: Refine X-ray data with SHELXL to map hydrogen bonds (e.g., N–H···Cl) and π-π stacking between indole rings.

- Thermal Analysis: Correlate packing motifs with stability data from TGA (decomposition temperature) and DSC (melting point).

- Computational Modeling: Use Mercury Software to simulate packing effects and compare with DFT-calculated lattice energies .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., indole methyl group, amine alkyl chain) via targeted alkylation or cross-coupling.

- In Vitro Assays: Test derivatives in receptor-binding assays (e.g., serotonin receptors) with radioligand displacement.

- Data Analysis: Apply multivariate analysis (e.g., PCA) to identify structural features correlating with activity .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.